6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine
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Overview
Description
6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a chlorophenyl group and a methyl group on the purine scaffold. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine typically involves the construction of the pyrrolidine ring followed by its attachment to the purine scaffold. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, such as cyclization reactions or functionalization of preformed pyrrolidine rings.
Attachment to the Purine Scaffold: The synthesized pyrrolidine ring is then attached to the purine scaffold through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to achieve maximum efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, and other electrophiles or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used as a tool compound to study the effects of purine derivatives on various biological systems.
Industrial Applications: The compound may be used in the synthesis of other bioactive molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in key biological processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities with 6-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-9-methylpurine.
Purine Derivatives: Other purine derivatives, such as adenine and guanine analogs, also exhibit similar biological activities and are studied for their therapeutic potential.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a chlorophenyl group attached to the purine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)pyrrolidin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-21-10-20-14-15(21)18-9-19-16(14)22-8-2-3-13(22)11-4-6-12(17)7-5-11/h4-7,9-10,13H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHXCHBYNQSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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